

# Application Notes and Protocols for AZ10397767

## Dosage in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: AZ10397767

Cat. No.: B1665884

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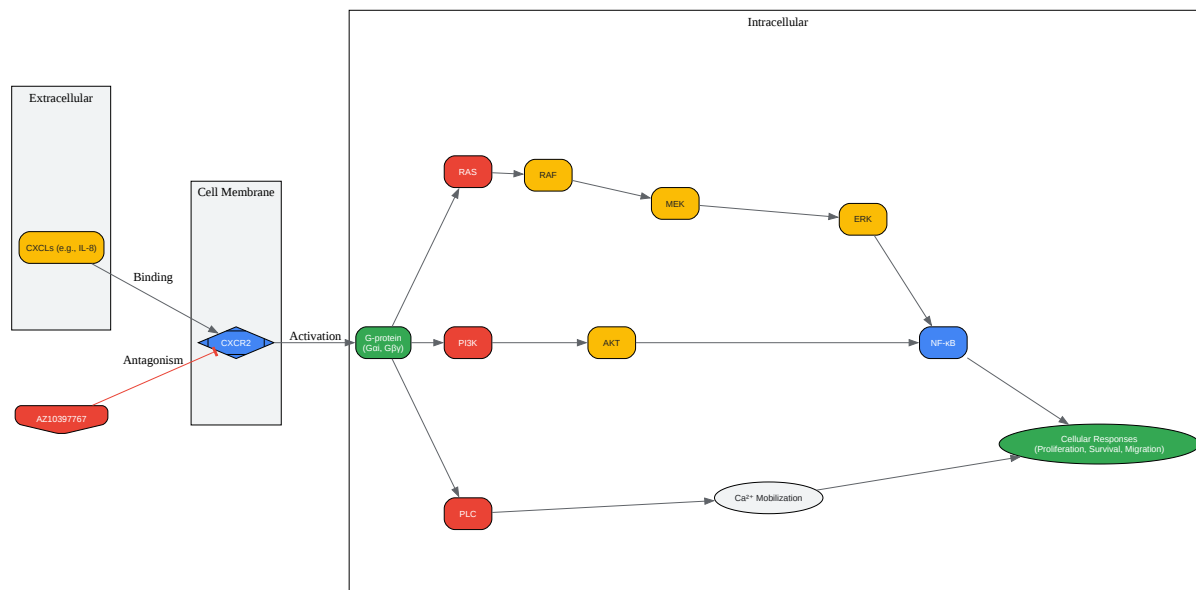
For Researchers, Scientists, and Drug Development Professionals

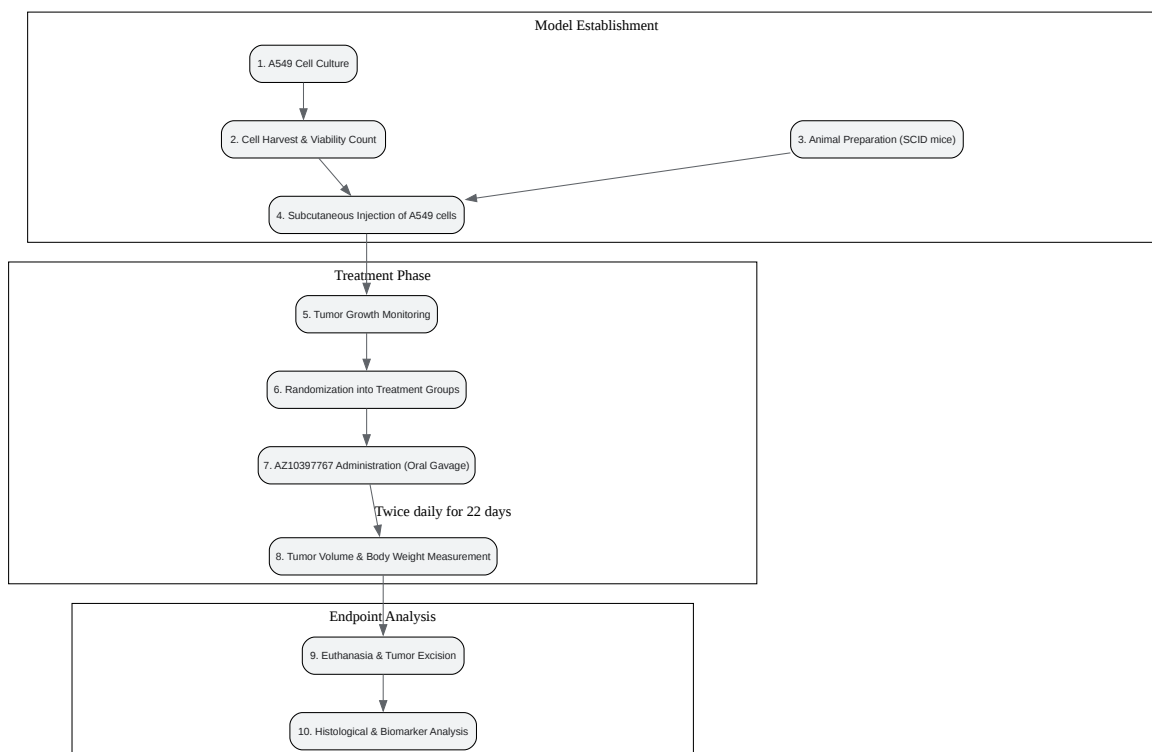
## Introduction

**AZ10397767** is a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its ligands are key mediators in inflammatory pathways and have been implicated in the progression of various diseases, including cancer. By blocking the CXCR2 signaling pathway, **AZ10397767** can inhibit the recruitment of neutrophils to the tumor microenvironment, thereby reducing tumor growth and potentiating the effects of other therapies. These application notes provide detailed protocols for the use of **AZ10397767** in preclinical mouse models, with a focus on a lung carcinoma xenograft model.

## Mechanism of Action

**AZ10397767** selectively binds to and inhibits the CXCR2 receptor, a G-protein coupled receptor. Activation of CXCR2 by its chemokine ligands (e.g., CXCL1, CXCL8/IL-8) triggers a downstream signaling cascade involving pathways such as PI3K/Akt, PLC/PKC, and MAPK/Erk. This signaling promotes cell proliferation, survival, and migration. In the context of cancer, tumor cells often secrete CXCR2 ligands, which recruit tumor-associated neutrophils. These neutrophils can, in turn, promote tumor angiogenesis and create an immunosuppressive microenvironment. **AZ10397767** blocks these effects by preventing ligand binding to CXCR2.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)